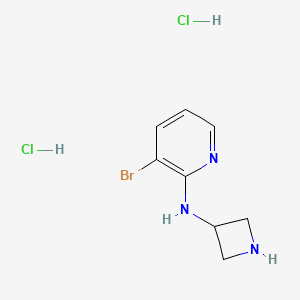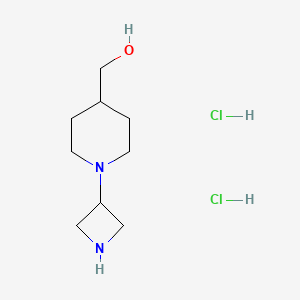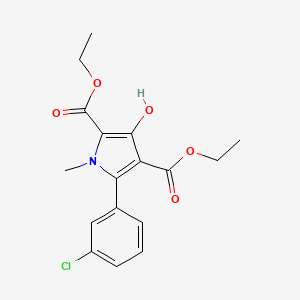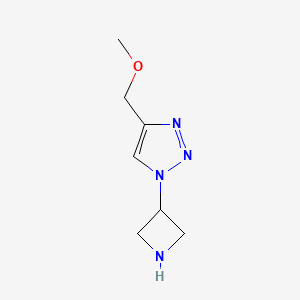![molecular formula C8H11NOS B1490083 {[4-(Cyclopropyloxy)-3-thienyl]methyl}amine CAS No. 1428234-19-8](/img/structure/B1490083.png)
{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine
Vue d'ensemble
Description
Synthesis Analysis
Amines can be synthesized in several ways. One common method is the nucleophilic substitution of a haloalkane by ammonia, followed by further substitution . Another method is the reduction of nitriles, amides, and nitro compounds .Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom. In primary amines, one of the hydrogen atoms in the ammonia molecule is replaced by an alkyl group. In secondary amines, two of the hydrogens are replaced, and in tertiary amines, all three hydrogens are replaced .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in the formation of amides, imines, enamines, and Schiff bases .Physical And Chemical Properties Analysis
Amines are bases, and they can react with acids to form salts. They also have a characteristic smell. The boiling points of amines are higher than those of equivalent alkanes and ethers, but lower than those of equivalent alcohols and carboxylic acids .Applications De Recherche Scientifique
Aerobic Oxidation Catalysis
{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine: can be utilized as a catalyst in the aerobic oxidation of thiophenols to synthesize disulfides. Disulfides are crucial in chemical and biological processes, and using this compound as a catalyst can lead to high yields and minimize the formation of over-oxidized by-products. The process is environmentally friendly and cost-effective, with the catalyst being recoverable for reuse .
Synthesis of Isothiocyanates
This compound can play a role in the synthesis of isothiocyanates from primary amines under aqueous conditions. Isothiocyanates have significant potential in cancer chemoprevention and are pivotal intermediates in organic synthesis, particularly in the synthesis of various heterocyclic compounds and unsymmetric thioureas .
Pharmaceutical Chemistry
In the pharmaceutical industry, {[4-(Cyclopropyloxy)-3-thienyl]methyl}amine can be used to mimic the amide function in biomolecules. This is important for drug design, as thioamides retain or develop biological activity and are synthesized using sulfuration agents .
Polymer Catalysts
The compound’s structure allows it to be integrated into polymer catalysts, which are widely used in organic synthesis. These catalysts are advantageous due to their stability, non-volatile nature, and eco-friendly characteristics, making them suitable for asymmetric synthesis and other chemical processes .
Environmental Applications
Given its role in catalysis and synthesis, {[4-(Cyclopropyloxy)-3-thienyl]methyl}amine can contribute to environmental sustainability. Its use in recyclable catalysts for oxidation reactions reduces the need for stoichiometric oxidants and the generation of hazardous by-products .
Mécanisme D'action
Target of Action
Many chemical compounds, especially those with aromatic rings like thiophene derivatives, are known to interact with various biological targets. These can include enzymes, receptors, and ion channels within cells .
Mode of Action
The interaction between a compound and its target often involves the formation of a complex, which can either inhibit or enhance the function of the target. For example, some compounds might inhibit an enzyme’s activity, slowing down a biochemical reaction .
Biochemical Pathways
Compounds can affect various biochemical pathways. For instance, biogenic amines, which are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones, play essential roles in the body such as the regulation of growth and blood pressure and control of nerve conduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly influence its bioavailability. For example, cyclophosphamide, a compound used in chemotherapy, is inactive until it undergoes hepatic transformation to form 4-hydroxycyclophosphamide, which then breaks down to form the ultimate alkylating agent, phosphoramide mustard .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely, depending on the specific compound and its targets. Some compounds might induce cell death, while others might alter cell function or trigger a specific cellular response .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For instance, atmospheric amines contribute significantly to aerosol particle formation through homogeneous and heterogeneous reactions .
Safety and Hazards
Propriétés
IUPAC Name |
(4-cyclopropyloxythiophen-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c9-3-6-4-11-5-8(6)10-7-1-2-7/h4-5,7H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJPCEBLARNRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CSC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)






